1-Methoxy-4-(4-methylphenoxy)benzene

Description

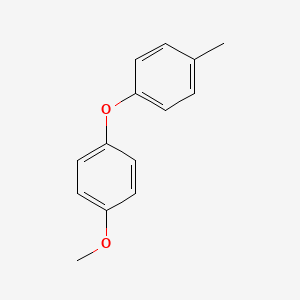

1-Methoxy-4-(4-methylphenoxy)benzene is a diaryl ether compound featuring a methoxy (-OCH₃) group and a 4-methylphenoxy (-O-C₆H₄-CH₃) substituent on a benzene ring. Its structure combines aromatic ether and methyl-substituted aromatic moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-methoxy-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-3-5-13(6-4-11)16-14-9-7-12(15-2)8-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALQUOHYAMXZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346402 | |

| Record name | 1-methoxy-4-(4-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3402-85-5 | |

| Record name | 1-methoxy-4-(4-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful selection of catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

1-Methoxy-4-(4-methylphenoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(4-methylphenoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound’s benzene ring undergoes a two-step mechanism involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity

Comparison with Similar Compounds

Structural Features and Substitutent Effects

The substituents on methoxybenzene derivatives significantly alter their reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Ether vs. Alkyl/Alkyne Groups: The ether linkage in this compound likely enhances stability compared to propenyl or ethynyl groups, which participate in isomerization or conjugation reactions .

Reactivity and Catalytic Behavior

Oxidation :

- 1-Methoxy-4-(1-methylethyl)benzene undergoes oxidation to yield hydroperoxides and ketones (e.g., 73% yield of 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide at 60°C) .

- In contrast, diaryl ethers like the target compound are less prone to oxidation due to the absence of labile C-H bonds adjacent to oxygen.

- Isomerization: Methyl chavicol (1-Methoxy-4-(2-propenyl)benzene) isomerizes to trans-anethole with 89% selectivity using K₂CO₃/Al₂O₃ catalysts . The rigid ether structure of this compound would preclude such isomerization.

Physical Properties

- Cyclohexylpropoxy-substituted analogs exhibit phase transitions at elevated temperatures (data available for fusion enthalpy) , suggesting similar thermal stability for the target compound.

Biological Activity

1-Methoxy-4-(4-methylphenoxy)benzene, also known as p-methoxydiphenyl ether, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 3402-85-5

The compound features a methoxy group and a methylphenoxy moiety, which contribute to its unique biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast carcinoma (MCF-7) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar phenolic compounds have shown effectiveness against bacterial and fungal pathogens. The presence of the methoxy and methyl groups in its structure is believed to enhance its interaction with microbial membranes, thereby exerting bactericidal and fungicidal effects .

The mechanisms by which this compound exerts its biological effects include:

- DNA Interaction : The compound has a high affinity for DNA, which may disrupt replication in cancer cells.

- Oxidative Stress Induction : It generates ROS that can damage cellular components, leading to apoptosis in cancerous cells .

- Antimicrobial Action : The compound disrupts microbial cell membranes, leading to increased permeability and cell lysis .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains including E. coli and S. aureus. The results showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Data Summary

| Activity | Cell Line/Pathogen | Concentration Tested | Outcome |

|---|---|---|---|

| Anticancer | MCF-7 | Up to 100 µM | Significant apoptosis observed |

| Antimicrobial | E. coli | 50 µg/mL | Growth inhibition |

| S. aureus | 50 µg/mL | Growth inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.